Home > Products > Screening Compounds P137273 > 2-Phenyl-1H-purin-6(7H)-one
2-Phenyl-1H-purin-6(7H)-one - 18503-16-7

2-Phenyl-1H-purin-6(7H)-one

Catalog Number: EVT-3485285
CAS Number: 18503-16-7
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenyl-1H-purin-6(7H)-one, also known as 2-phenylpurine-6-one, is a purine derivative characterized by its phenyl substitution at the 2-position of the purine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The structural framework of purines is vital for various biochemical processes, making derivatives like 2-Phenyl-1H-purin-6(7H)-one significant in drug design and development.

Source and Classification

2-Phenyl-1H-purin-6(7H)-one falls under the classification of purine derivatives, which are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in nucleic acid structure and function. Purines are fundamental components of nucleotides, which are the building blocks of DNA and RNA. The compound's chemical formula is C11H10N4OC_{11}H_{10}N_4O, and it has a molecular weight of approximately 218.22 g/mol.

Synthesis Analysis

The synthesis of 2-Phenyl-1H-purin-6(7H)-one can be achieved through various methods. A common approach involves the condensation of appropriate precursors under controlled conditions. One method includes the reaction of 2-amino-4,6-dihydroxypyrimidine with phenyl isocyanate, leading to the formation of the desired purine derivative.

Technical Details

  1. Condensation Reaction: The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and may involve catalysts to enhance yield.
  2. Temperature Control: Maintaining specific temperature conditions is crucial, as it influences the reaction rate and product formation.
  3. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure 2-Phenyl-1H-purin-6(7H)-one.
Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-purin-6(7H)-one consists of a fused bicyclic structure typical of purines.

Structure Data

  • Chemical Formula: C11H10N4OC_{11}H_{10}N_4O
  • Molecular Weight: 218.22 g/mol
  • Melting Point: Approximately 284 °C
  • Spectroscopic Data:
    • Infrared (IR) spectroscopy reveals characteristic peaks corresponding to N-H and C=O functional groups.
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environment within the molecule.
Chemical Reactions Analysis

2-Phenyl-1H-purin-6(7H)-one can participate in various chemical reactions due to its functional groups.

Reactions and Technical Details

  1. Substitution Reactions: The nitrogen atoms in the purine ring can undergo nucleophilic substitution, allowing for further functionalization.
  2. Tautomerization: The compound exhibits tautomeric forms, which can influence its reactivity and biological activity.
  3. Reactivity with Electrophiles: The presence of electron-rich aromatic systems makes it susceptible to electrophilic aromatic substitution reactions.
Mechanism of Action

The mechanism of action for compounds like 2-Phenyl-1H-purin-6(7H)-one often involves interaction with biological targets such as enzymes or receptors.

Process and Data

  1. Inhibition Studies: Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  2. Binding Affinity: Studies using surface plasmon resonance have shown binding interactions with target proteins, suggesting a mechanism that may involve conformational changes upon binding.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 2-Phenyl-1H-purin-6(7H)-one is essential for its application in research and development.

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis under acidic conditions.
Applications

2-Phenyl-1H-purin-6(7H)-one has several scientific applications:

  1. Medicinal Chemistry: Explored for its potential anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
  2. Biochemical Research: Used as a tool compound to study purine metabolism and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex purine derivatives for various applications.
Introduction to Purine Derivatives in Medicinal Chemistry [1] [7]

Historical Context of Purine Scaffolds in Drug Discovery

The exploration of purines as therapeutic agents began in earnest in the mid-20th century, driven by their central role in cellular biochemistry. Key milestones include:

  • Antimetabolite Development (1950s-1960s): The first generation of purine-based drugs focused on antimetabolites. Mercaptopurine (6-thiopurine), developed in the 1950s, revolutionized childhood leukemia treatment by inhibiting de novo purine synthesis and incorporating into DNA/RNA, causing cytotoxic effects [1]. This established the purine scaffold as a viable platform for anticancer agents.
  • Antiviral Nucleoside Analogues (1980s-1990s): Structural modifications mimicking natural nucleosides yielded antiviral agents like Aciclovir (guanine analogue) and its prodrugs. These compounds exploit viral kinase selectivity for activation, inhibiting viral DNA polymerase. While not phenyl-substituted at C2, they demonstrated the critical impact of purine ring substitutions on target specificity [1] [9].
  • Kinase Inhibitor Era (2000s-Present): Advances in structural biology revealed purines' capacity to target ATP-binding pockets of protein kinases. Seliciclib (R-roscovitine, a 2,6,9-trisubstituted purine) emerged as a cyclin-dependent kinase (CDK) inhibitor [1]. Concurrently, compounds like AZD-7648 (a DNA-PK inhibitor) and Fadraciclib (CYC065) highlighted the therapeutic potential of purines in oncology, often featuring aryl or heteroaryl substitutions at C2 or C6 [1] [4].

Table 1: Evolution of Key Purine-Based Therapeutics

EraCompound (Example)Core ModificationPrimary Therapeutic Use
1950s-1960sMercaptopurineC6-ThiolationLeukemia
1980s-1990sAciclovirAcyclic side chain (Guanine analog)Antiviral
2000s-PresentSeliciclib (R-roscovitine)C2, C6, N9 substitutionsCDK inhibitor (Cancer)
2000s-PresentAZD-7648C2-Aryl, C8-modificationDNA-PK inhibitor (Cancer)

The development of 2-phenyl-1H-purin-6(7H)-one derivatives builds upon this historical foundation. Its specific structure—featuring an unsubstituted N7/N9 (allowing tautomerism) and a planar phenyl ring at C2—enhances π-stacking interactions within enzyme active sites, differentiating it from earlier purine drugs [3] [5] [8].

Rationale for Targeting 2-Phenyl-1H-purin-6(7H)-one in Biomedical Research

The targeted exploration of 2-phenyl-1H-purin-6(7H)-one is driven by its unique structural and electronic properties, which enable diverse biological interactions:

Strategic Structural Features

  • C2-Phenyl Substitution: The phenyl ring provides a hydrophobic pharmacophore essential for interactions with enzyme subsites inaccessible to natural purines. Its planarity facilitates π-π stacking with aromatic residues (e.g., Phe, Tyr) in ATP-binding pockets, enhancing binding affinity and selectivity. Electron-withdrawing or donating groups on the phenyl ring (e.g., Cl, F, CF₃) further modulate electronic properties and binding kinetics [4] [5] [8].
  • C6-Keto Group (=O): This group acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of adenine in ATP. It can form critical hydrogen bonds with backbone amides (e.g., hinge region residues in kinases like Ala144 in PKBβ) [4]. Its presence also reduces basicity compared to amino-substituted purines, influencing solubility and cell permeability.
  • Tautomeric Flexibility (N7H vs N9H): Prototropy between 7H and 9H tautomers allows adaptation to different binding environments. The 9H tautomer predominates in solution and often mimics adenosine binding, while the 7H form may offer unique interaction profiles [1] [3].

Table 2: Impact of Structural Features on Molecular Interactions

Structural FeatureBiophysical PropertyBiological InteractionObserved Effect
C2-Phenyl RingHydrophobicity/Planarityπ-π stacking with Phe/Tyr residuesEnhanced target affinity
C6-Keto GroupH-bond AcceptorH-bonding with hinge region amides (Kinases)Mimics ATP; Inhibits catalysis
N7H/N9H TautomerismDynamic proton exchangeAdapts binding site geometryBroader target range
C8-H (Unsubstituted)Potential for electrophilic attackSusceptibility to oxidative metabolismCan be modified for stability

Structure-Activity Relationship (SAR) Insights

SAR studies of analogues reveal key determinants of bioactivity:

  • C2-Aryl Optimization: Substitution on the phenyl ring profoundly impacts potency and selectivity. Meta-chloro or meta-trifluoromethyl groups (e.g., as in kinase inhibitors) enhance lipophilicity and fill hydrophobic pockets, boosting potency against PKB/Akt by >150-fold compared to unsubstituted phenyl [4]. Ortho-substitution can induce steric hindrance, potentially reducing off-target effects but sometimes lowering affinity [4] [5].
  • N-Alkylation: Alkylation at N7 or N9 alters tautomeric preference, solubility, and target engagement. N9-alkylated derivatives often show improved kinase inhibition (e.g., PKB inhibitors like CCT128930), while N7-alkylation may favor interactions with other targets like phosphodiesterases [1] [9].
  • C6 Modifications: While the keto group is optimal for hinge binding in kinases, isosteric replacements (e.g., thione, imino) can shift target profiles towards enzymes like xanthine oxidase or purine nucleoside phosphorylase [5] [8].

Demonstrated and Potential Biological Activities

Based on structural analogs and core scaffold properties, 2-phenyl-1H-purin-6(7H)-one exhibits promise in several therapeutic areas:

  • Kinase Inhibition: The scaffold effectively targets ATP-binding sites in AGC kinases (e.g., PKB/Akt, PKA). Derivatives like those in Table 1 show nanomolar IC₅₀ against PKBβ, with selectivity over PKA achieved through optimized aryl substitutions [4].
  • Neuropharmacology: Related 2-arylpurines demonstrate modulation of neurotransmitter systems. The scaffold's planarity and H-bonding capacity resemble ligands for adenosine receptors or 5-HT₆ receptors implicated in cognition [6] [8].
  • Antimicrobial/Antiviral: Purine cores with C6-keto and C2-aryl groups show activity against viral polymerases or microbial enzymes (e.g., by mimicking hypoxanthine) [1] [9].

Properties

CAS Number

18503-16-7

Product Name

2-Phenyl-1H-purin-6(7H)-one

IUPAC Name

2-phenyl-1,7-dihydropurin-6-one

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C11H8N4O/c16-11-8-10(13-6-12-8)14-9(15-11)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

UPHXIPOCIVZKOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)NC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.